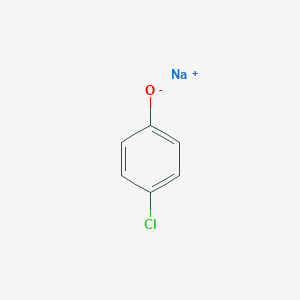

sodium;4-chlorophenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-chlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPLEOLETMZLIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Chlorophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-chlorophenolate, also known as sodium p-chlorophenoxide, is an organic salt with significant applications in chemical synthesis and as a biocidal agent. Its utility as a precursor in the manufacturing of pharmaceuticals and agrochemicals, as well as its fungicidal and preservative properties, make a thorough understanding of its physical and chemical characteristics essential for researchers and developers in these fields.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium 4-chlorophenolate, detailed experimental protocols for their determination, and insights into its reactivity and biological mechanism of action.

Chemical Identity and Structure

-

IUPAC Name: sodium;4-chlorophenolate[3]

-

Synonyms: Sodium 4-chlorophenoxide, 4-Chlorophenol sodium salt, Sodium p-chlorophenolate[4]

-

CAS Number: 1121-75-1

-

Molecular Formula: C₆H₄ClNaO[3]

-

Molecular Weight: 150.54 g/mol [3]

-

Chemical Structure:

Physical Properties

The physical properties of sodium 4-chlorophenolate are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Appearance | Yellow to brown solid | [5] |

| Melting Point | 42.8 °C | [4] |

| Boiling Point | 220 °C at 760 mmHg | [4] |

| Density | 1.161 g/cm³ | [4] |

| Flash Point | 80.1 °C | [4] |

| Vapor Pressure | 0.0783 mmHg at 25°C | [4] |

| Solubility | Soluble in water. | [6] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Chemical Properties and Reactivity

Sodium 4-chlorophenolate exhibits reactivity characteristic of a phenoxide, making it a versatile reagent in organic synthesis.

-

Nucleophilic Substitution Reactions: The phenoxide ion is a potent nucleophile, readily participating in Williamson ether synthesis and other nucleophilic substitution reactions. It can react with alkyl halides, sulfonates, or esters to introduce the 4-chlorophenoxy moiety into a molecule. [1]

-

Cross-Coupling Reactions: It can be employed in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical and materials science. [1]

-

Precursor for Biologically Active Molecules: Sodium 4-chlorophenolate serves as a building block for the synthesis of more complex molecules with potential pharmacological or agricultural applications. [1]

Experimental Protocols

Determination of Melting Point

The melting point of sodium 4-chlorophenolate can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sodium 4-chlorophenolate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in sodium 4-chlorophenolate.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aromatic ring, C-O, and C-Cl bonds.

An example of an IR spectrum for sodium 4-chlorophenolate is available from Guidechem, which can be used as a reference. [7]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: A small amount of sodium 4-chlorophenolate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.

Reference ¹³C NMR data in D₂O for sodium 4-chlorophenolate is available from Guidechem. [7]

UV-Vis spectroscopy is useful for studying the electronic transitions within the molecule. For the parent compound, 4-chlorophenol, characteristic absorption bands are observed at approximately 225 nm and 280 nm in aqueous solution. [1] Methodology:

-

Sample Preparation: A dilute solution of sodium 4-chlorophenolate is prepared in a suitable solvent (e.g., water or ethanol).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.

-

Data Interpretation: The wavelengths of maximum absorbance (λmax) are identified.

Biological Activity and Mechanism of Action

Chlorophenols, including the 4-chlorophenolate ion, are known for their biocidal activity, particularly as fungicides. [2][8]The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation in mitochondria. [9] Mechanism of Uncoupling Oxidative Phosphorylation:

The 4-chlorophenolate ion acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This gradient is essential for the synthesis of ATP by ATP synthase. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, the 4-chlorophenolate ion dissipates the proton-motive force. As a result, the energy from electron transport is released as heat rather than being used for ATP synthesis. This leads to a decrease in cellular ATP levels and ultimately cell death. [3][9]

Caption: Mechanism of proton transport by 4-chlorophenolate.

Conclusion

Sodium 4-chlorophenolate is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial applications. Its role as a versatile synthetic intermediate and a potent biocide is directly related to its chemical reactivity and its ability to interfere with fundamental biological processes such as oxidative phosphorylation. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important chemical. A comprehensive understanding of these properties is crucial for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Uncoupling of oxidative phosphorylation in rat liver mitochondria by chloroethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Solubility of Sodium 4-Chlorophenolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium 4-Chlorophenolate

Sodium 4-chlorophenolate (C₆H₄ClNaO) is the sodium salt of 4-chlorophenol (B41353).[1] It is an ionic compound, appearing as a white crystalline solid.[2] As a salt, it is formed from the reaction of 4-chlorophenol with sodium hydroxide.[3] Its ionic nature is the primary determinant of its solubility profile. In solution, it dissociates into a sodium cation (Na⁺) and a 4-chlorophenolate anion (C₆H₄ClO⁻). This compound and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] Understanding its solubility is critical for reaction engineering, purification processes, and formulation development.

Solubility Profile and Principles

The fundamental principle governing solubility is "like dissolves like," which indicates that substances with similar polarities are more likely to be miscible or soluble in one another.[6]

Structure and Polarity: Sodium 4-chlorophenolate is a highly polar, ionic compound. The sodium-oxygen bond is ionic, leading to a permanent separation of charge. This structure dictates that it will have the highest solubility in polar solvents capable of solvating the constituent ions.

Qualitative Solubility Predictions

Based on its ionic nature, the expected solubility of sodium 4-chlorophenolate in different classes of organic solvents is as follows:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents possess O-H or N-H bonds, allowing them to form strong hydrogen bonds and effectively solvate both the sodium cation and the phenolate (B1203915) anion through ion-dipole interactions.[6][7] One source explicitly states that sodium 4-chlorophenolate is soluble in water and alcohol solvents. The slightly negative oxygen atom in the solvent can surround the Na⁺ ion, while the slightly positive hydrogen atoms can interact with the negatively charged oxygen on the phenolate ion.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Moderate to Low Solubility Expected. These solvents have large dipole moments and can dissolve polar substances.[8] They are effective at solvating cations (like Na⁺) through dipole-dipole interactions. However, they are less effective at solvating anions because they lack the ability to act as hydrogen-bond donors.[9] This can limit the overall solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very Low to Insoluble Expected. Nonpolar solvents lack significant dipole moments and cannot effectively overcome the strong electrostatic forces (lattice energy) holding the ionic crystal together.[6] There are no favorable interactions between the nonpolar solvent molecules and the Na⁺ and 4-chlorophenolate ions, leading to negligible solubility.

Quantitative Solubility Data

As of this review, comprehensive quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for sodium 4-chlorophenolate in a range of organic solvents is not widely published. To obtain precise solubility values for process design, formulation, or research applications, direct experimental measurement is necessary. The following section details the standard protocol for this determination.

Experimental Protocol for Solubility Determination

The most widely accepted and recommended procedure for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method . This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved.

Materials and Equipment

-

Sodium 4-chlorophenolate (solute) of known purity

-

Solvent of interest (analytical grade)

-

Thermostatic orbital shaker or magnetic stirrer with temperature control (e.g., ±0.5 °C)

-

Analytical balance

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of sodium 4-chlorophenolate to a series of stoppered flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each flask.

-

Equilibration: Place the sealed flasks in a thermostatic shaker set to the desired temperature. Agitate the suspensions for a sufficient period to ensure equilibrium is reached. The time required can vary significantly (from 24 to 72 hours) depending on the compound and solvent.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of sequential samples does not change significantly.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to remain at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase. Immediately filter the sample using a syringe filter to remove all undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Measure the concentration of sodium 4-chlorophenolate using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the isothermal shake-flask method for determining solubility.

Caption: A flowchart of the isothermal shake-flask method.

References

- 1. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. The nature, use, upstream and downstream raw materials, storage methods of sodium phenolate, is sodium phenolate toxic and harmful to human body-Chemwin [en.888chem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. CAS 139-02-6: Phenol, sodium salt | CymitQuimica [cymitquimica.com]

- 6. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Sodium 4-chlorophenolate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for sodium 4-chlorophenolate. Designed for researchers, scientists, and professionals in drug development, this document presents key spectral data, detailed experimental protocols, and a structural representation to facilitate the understanding and application of this information. The data presented is based on the closely related compound, 4-chlorophenol (B41353), as the spectral characteristics of the aromatic core are highly comparable to its sodium salt, with the notable exception of the labile phenolic proton.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data for the aromatic moiety of sodium 4-chlorophenolate are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal reference.

Table 1: ¹H and ¹³C NMR Data for the Aromatic Core of 4-chlorophenolate

| Atom | ¹H Chemical Shift (δ) in D₂O | Multiplicity | ¹³C Chemical Shift (δ) in D₂O |

| C1-O⁻ | - | - | 157.11 |

| C2/C6-H | 7.27 | Doublet (d) | 132.21 |

| C3/C5-H | 6.86 | Doublet (d) | 119.56 |

| C4-Cl | - | - | 127.24 |

Note: Data is for 4-chlorophenol in D₂O, which is a close proxy for sodium 4-chlorophenolate in the same solvent.[1] The phenolic proton (OH) signal, typically observed in 4-chlorophenol, is absent in its sodium salt form due to the deprotonation of the hydroxyl group.

Experimental Protocol

The following outlines a typical experimental procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of sodium 4-chlorophenolate.

1. Sample Preparation:

-

A sample of approximately 5-10 mg of sodium 4-chlorophenolate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing.[2]

2. NMR Spectrometer Setup:

-

The experiments are typically performed on a high-field NMR spectrometer, for instance, a Bruker DMX-500 MHz instrument.[1]

-

For ¹H NMR, the spectrometer is tuned to the proton frequency (e.g., 500 MHz). For ¹³C NMR, the frequency is adjusted accordingly (e.g., 125 MHz).

3. Data Acquisition:

-

¹H NMR: A standard one-dimensional proton experiment is conducted. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts, and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR: A one-dimensional carbon experiment with proton decoupling is typically used to obtain a spectrum with singlets for each unique carbon atom. To differentiate between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[1]

-

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign proton and carbon signals.[1]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard.

Structural and NMR Signal Relationship

The following diagram illustrates the chemical structure of the 4-chlorophenolate anion and the relationship between its constituent atoms and their corresponding NMR signals.

Caption: Structure of 4-chlorophenolate and its NMR signal correlations.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Sodium 4-Chlorophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of sodium 4-chlorophenolate (C₆H₄ClNaO). It details the expected vibrational modes, presents a detailed experimental protocol for sample analysis, and illustrates key workflows and molecular relationships through diagrams. This document is intended to serve as a practical resource for the characterization and quality control of this compound in a laboratory setting.

Introduction to FT-IR Analysis of Sodium 4-Chlorophenolate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For sodium 4-chlorophenolate, FT-IR analysis is crucial for confirming its identity, assessing purity, and distinguishing it from its parent compound, 4-chlorophenol (B41353).

The key structural features of sodium 4-chlorophenolate that give rise to characteristic IR absorption bands include the carbon-oxygen bond of the phenolate (B1203915) group, the carbon-chlorine bond, and the vibrations of the para-substituted aromatic ring. A critical distinction from 4-chlorophenol is the absence of the broad O-H stretching band, typically found around 3200-3600 cm⁻¹, and the appearance of a strong C-O stretching vibration characteristic of the phenolate anion.

Predicted FT-IR Spectral Data

The following table summarizes the principal infrared absorption bands expected for sodium 4-chlorophenolate. These assignments are based on the analysis of reference spectra and established frequency correlation charts for substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| ~1600 - 1550 | Strong | Aromatic C=C Ring Stretching |

| ~1500 - 1450 | Strong | Aromatic C=C Ring Stretching |

| ~1290 - 1250 | Strong | C-O Stretching (Phenolate) |

| ~1100 - 1080 | Strong | C-Cl Stretching |

| ~850 - 800 | Strong | C-H Out-of-Plane Bending (para-disubstituted) |

Experimental Protocols

Accurate FT-IR analysis is highly dependent on proper sample preparation and data acquisition. The following protocols describe the standard methods for analyzing solid samples like sodium 4-chlorophenolate.

3.1. Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[1][2] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[2][3]

Materials and Equipment:

-

Sodium 4-chlorophenolate sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle[2]

-

Pellet press die set[4]

-

Hydraulic press[5]

-

Analytical balance

Procedure:

-

Drying: Gently heat the KBr powder in an oven to eliminate absorbed moisture, which can cause interfering peaks in the spectrum (a broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹).[5] Allow it to cool in a desiccator before use.

-

Weighing: Weigh approximately 1-2 mg of the sodium 4-chlorophenolate sample and 100-200 mg of the dried KBr powder.[2] The sample-to-KBr ratio should be roughly 1:100.[2]

-

Grinding & Mixing: First, grind the sample in the agate mortar to a very fine powder.[5] Then, add the KBr powder and gently but thoroughly mix the two components until a homogeneous mixture is obtained.[5]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[5][6] This will cause the KBr to fuse into a thin, transparent, or translucent disc.[5]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

3.2. Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, rapid alternative that requires minimal sample preparation.[7][8]

Procedure:

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1] Perform a background scan with the empty, clean crystal.

-

Sample Application: Place a small amount of the sodium 4-chlorophenolate powder directly onto the ATR crystal.[7]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[1][9]

-

Data Acquisition: Collect the FT-IR spectrum. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly.[7]

3.3. Data Acquisition Protocol

-

Background Spectrum: Before analyzing the sample, run a background spectrum with either an empty sample holder (for transmission) or a clean, empty ATR crystal. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

-

Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer.

-

Scan Parameters: Set the appropriate scan parameters. Typical settings for routine analysis are:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical correlation between the molecular structure and its FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Correlation between molecular functional groups and FT-IR spectral regions.

Conclusion

The FT-IR spectrum of sodium 4-chlorophenolate provides a reliable method for its structural confirmation and identification. The key distinguishing features are the strong C-O stretching vibration of the phenolate group and the absence of an O-H band, alongside characteristic absorptions from the para-substituted aromatic ring and the C-Cl bond. By following standardized experimental protocols, such as the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra for accurate material characterization in pharmaceutical and chemical research.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. apexinstrument.me [apexinstrument.me]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

In-depth Technical Guide on the Thermal Decomposition Profile of Sodium 4-Chlorophenolate

Researchers, scientists, and drug development professionals require a comprehensive understanding of the thermal stability and decomposition pathways of chemical compounds for safe handling, processing, and formulation. This guide provides an overview of the available information and a theoretical framework for the thermal decomposition of sodium 4-chlorophenolate.

Physicochemical Properties of Sodium 4-Chlorophenolate

A summary of the key physicochemical properties of sodium 4-chlorophenolate is presented in Table 1. These properties are essential for understanding the compound's behavior under thermal stress.

| Property | Value | Reference |

| CAS Number | 1193-00-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClNaO | [3][4][5] |

| Molecular Weight | 150.54 g/mol | [4][5] |

| Melting Point | 42.8 °C | [2][3] |

| Boiling Point | 220 °C at 760 mmHg | [2][3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and alcohol | [3] |

Theoretical Thermal Decomposition Profile

The thermal decomposition of sodium 4-chlorophenolate is expected to proceed in a multi-stage process when analyzed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected TGA Profile:

A typical TGA experiment for sodium 4-chlorophenolate would likely reveal:

-

Initial Weight Loss: An initial weight loss at lower temperatures (below 100-150 °C) could indicate the loss of absorbed water or solvent.

-

Major Decomposition Stage(s): At higher temperatures, the organic part of the molecule would decompose. This would likely involve the cleavage of the C-Cl and C-O bonds and the breakdown of the aromatic ring. The decomposition of the parent compound, 4-chlorophenol, is known to emit toxic fumes of hydrogen chloride.[6]

-

Final Residue: The final residue would likely be sodium-containing inorganic compounds, such as sodium chloride and sodium carbonate or oxide, depending on the atmosphere (inert or oxidative) used during the analysis.

Expected DSC Profile:

A DSC analysis would complement the TGA data by showing the energetic changes associated with the decomposition process:

-

Endothermic Peaks: An endothermic peak corresponding to the melting point of the compound would be observed. Other endothermic events could be related to the removal of water or solvent.

-

Exothermic Peaks: The decomposition of the organic moiety is typically an exothermic process, which would be visible as one or more exothermic peaks in the DSC curve. The peak temperatures and the area under the peaks would provide information about the decomposition kinetics and the heat released.

Experimental Protocols for Thermal Analysis

To obtain the precise thermal decomposition profile of sodium 4-chlorophenolate, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of oxygen on the decomposition pathway. A flow rate of 20-50 mL/min is common.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature of around 800-1000 °C.

-

Data Analysis: The TGA curve (weight loss vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of weight loss at each stage.

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Atmosphere: Similar to TGA, both inert and oxidative atmospheres should be used.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range that covers the melting and decomposition events.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, their peak temperatures, and the associated enthalpy changes.

Logical Decomposition Pathway

Without experimental data, a definitive decomposition pathway cannot be established. However, a logical relationship for the thermal decomposition can be proposed. The following diagram illustrates a hypothetical workflow for investigating and defining the thermal decomposition profile.

Caption: Workflow for determining the thermal decomposition profile.

This guide underscores the necessity of experimental investigation to fully characterize the thermal decomposition of sodium 4-chlorophenolate. The outlined theoretical framework and experimental protocols provide a solid foundation for researchers to conduct these essential studies, ensuring the safe and effective use of this compound in scientific and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-chlorophenolate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a detailed, publicly accessible crystal structure of sodium 4-chlorophenolate (CAS: 1193-00-6) has not been deposited in major crystallographic databases. This guide, therefore, provides a comprehensive overview of the standard methodologies that would be employed for its crystal structure determination, presented as a hypothetical case study. The experimental protocols and data are based on established principles of chemical synthesis and single-crystal X-ray crystallography.

Introduction

Sodium 4-chlorophenolate is a chemical compound utilized in various synthetic processes, including the manufacturing of pharmaceuticals and agrochemicals.[1][2] Its utility as a precursor and reagent in nucleophilic substitution and cross-coupling reactions makes understanding its three-dimensional structure crucial for predicting reactivity, designing new molecules, and controlling solid-state properties.[1] Crystal structure analysis provides precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are fundamental to the rational design of new chemical entities in drug discovery.

This technical guide outlines the complete workflow for the determination of the crystal structure of sodium 4-chlorophenolate, from synthesis and crystallization to data analysis and structure refinement.

Hypothetical Crystallographic Data

The following table summarizes the anticipated crystallographic data for sodium 4-chlorophenolate, presented in a format consistent with published structural reports.

| Parameter | Hypothetical Value for Sodium 4-chlorophenolate |

| Empirical Formula | C₆H₄ClNaO |

| Formula Weight | 150.54 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.50(1) Å |

| b = 5.20(1) Å | |

| c = 14.60(2) Å | |

| α = 90° | |

| β = 98.50(2)° | |

| γ = 90° | |

| Volume | 637.4(2) ų |

| Z (Formula units/unit cell) | 4 |

| Calculated Density | 1.568 Mg/m³ |

| Absorption Coefficient | 0.550 mm⁻¹ |

| F(000) | 304 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |

| Theta Range for Data Collection | 2.50 to 28.00° |

| Reflections Collected | 5890 |

| Independent Reflections | 1480 [R(int) = 0.035] |

| Completeness to Theta = 25.24° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1480 / 0 / 82 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.115 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis of Sodium 4-chlorophenolate: A common method for the preparation of sodium 4-chlorophenolate involves the acid-base reaction between 4-chlorophenol (B41353) and a sodium base.

-

In a round-bottom flask, 10.0 g of 4-chlorophenol (1 equivalent) is dissolved in 100 mL of ethanol.

-

A stoichiometric equivalent of sodium hydroxide (B78521) (1 equivalent), dissolved in a minimal amount of water, is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for one hour to ensure complete salt formation.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude sodium 4-chlorophenolate salt.

Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis.[3] Slow evaporation is a widely used technique.

-

The crude sodium 4-chlorophenolate is dissolved in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) with gentle heating to ensure complete dissolution.

-

The saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.

-

Well-formed, single crystals are harvested from the vial for analysis.

The single-crystal X-ray diffraction experiment is the core of the structure determination process.[4]

Data Collection:

-

A suitable single crystal is selected under a polarizing microscope, ensuring it is free of cracks and defects.[5]

-

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

The mounted crystal is centered on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6]

-

A preliminary data collection is performed to determine the unit cell parameters and the crystal lattice symmetry.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing the intensity and position of each diffracted X-ray beam.[6]

Structure Solution and Refinement:

-

The collected raw data frames are processed (integrated and scaled) to produce a list of reflection indices (h,k,l) and their corresponding intensities.

-

The crystal structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This initial model is refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate geometric constraints.

-

The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics.

Visualizations

The following diagrams illustrate the general workflow and key relationships in crystal structure analysis.

Biological Context and Signaling

While a specific signaling pathway for sodium 4-chlorophenolate is not well-defined, chlorophenols as a class are known to exert biological effects. Studies have shown that higher chlorinated phenols can interfere with critical cellular processes such as oxidative phosphorylation.[7][8] The toxicity of chlorophenols often depends on the number and position of chlorine atoms on the phenol (B47542) ring.[9] The determination of the precise solid-state structure of sodium 4-chlorophenolate would be the first step in understanding how its specific conformation and intermolecular interactions could influence its biological activity, potentially through interactions with protein binding sites or cellular membranes. This structural information is invaluable for professionals in drug development for predicting structure-activity relationships (SAR) and designing safer, more effective molecules.[10]

References

- 1. a2bchem.com [a2bchem.com]

- 2. chembk.com [chembk.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. books.rsc.org [books.rsc.org]

- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. itqb.unl.pt [itqb.unl.pt]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 4-chlorophenolate (CAS: 1193-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-chlorophenolate, with the CAS number 1193-00-6, is an organic salt that serves as a versatile intermediate in various chemical syntheses. It is the sodium salt of 4-chlorophenol (B41353) and is recognized for its utility as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties as a fungicide and antibacterial agent also make it a compound of interest in toxicological and environmental research. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, biological activity, and applications of sodium 4-chlorophenolate, tailored for a scientific audience.

Physicochemical and Toxicological Properties

The properties of sodium 4-chlorophenolate and its parent compound, 4-chlorophenol, are summarized below. These quantitative data are essential for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of Sodium 4-chlorophenolate and 4-Chlorophenol

| Property | Sodium 4-chlorophenolate | 4-Chlorophenol | Reference(s) |

| CAS Number | 1193-00-6 | 106-48-9 | [1][2] |

| Molecular Formula | C₆H₄ClNaO | C₆H₅ClO | [2] |

| Molecular Weight | 150.54 g/mol | 128.56 g/mol | [1][3] |

| Appearance | White solid | Beige or white crystals with a strong phenolic odor | [4][5] |

| Melting Point | 42.8 °C | 41 - 45 °C | [2] |

| Boiling Point | 220 °C at 760 mmHg | 220 °C | |

| Density | 1.161 g/cm³ | 1.260 g/cm³ | [3] |

| Flash Point | 80.1 °C | 102 °C | [2][6] |

| Solubility | Soluble in water | Slightly soluble in water, soluble in ethanol | [6][7] |

Table 2: Toxicological Data for 4-Chlorophenol

| Parameter | Value | Species | Exposure Route | Reference(s) |

| LD₅₀ (Oral) | 500 mg/kg | Rat | Oral | [3] |

| LD₅₀ (Dermal) | 1500 mg/kg | Rat | Dermal | [3] |

| LC₅₀ (Inhalation) | 1.01 mg/L (4 h) | Rat | Inhalation | [3] |

| EC₅₀ (Cytotoxicity, 24h) | 2.18 mmol/L | L929 cells | In vitro | [8] |

| EC₅₀ (Cytotoxicity, 48h) | 1.18 mmol/L | L929 cells | In vitro | [8] |

Spectral Data

The following spectral data are for the parent compound, 4-chlorophenol, which provides a close reference for the anionic component of sodium 4-chlorophenolate.

¹H NMR (400 MHz, CDCl₃): δ 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) ppm.[9]

¹³C NMR (100 MHz, CDCl₃): δ 154.2, 129.4, 125.5, 116.6 ppm.[9]

IR Spectrum: An IR spectrum for 4-chlorophenol is available through the NIST WebBook. Key absorptions are expected for O-H stretching, C-O stretching, C-H aromatic stretching, and C-Cl stretching. The spectrum for sodium 4-chlorophenolate would show the absence of the broad O-H stretch, characteristic of the phenolate (B1203915) anion.[10]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of sodium 4-chlorophenolate are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which sodium 4-chlorophenolate transitions from a solid to a liquid.

Materials:

-

Sodium 4-chlorophenolate sample (dried)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the sodium 4-chlorophenolate sample is thoroughly dried to avoid depression of the melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use the open end of a capillary tube to scoop a small amount of the powdered sample.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

Observe the sample through the magnifying lens. Note the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This is the melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.[11]

-

Record the precise melting point range. For a pure substance, this range should be narrow.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of sodium 4-chlorophenolate in water at a specified temperature.

Materials:

-

Sodium 4-chlorophenolate

-

Distilled or deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of sodium 4-chlorophenolate to a series of vials.

-

Add a known volume of water to each vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the concentration of sodium 4-chlorophenolate in the diluted samples using a validated analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

Calculate the solubility in units such as g/L or mol/L. The experiment should be performed in triplicate to ensure accuracy.

Biological Activity and Signaling Pathways

Sodium 4-chlorophenolate, and its parent compound 4-chlorophenol, exhibit broad-spectrum antimicrobial activity. The mechanism of action is primarily attributed to the disruption of cellular structures and functions in microorganisms.

Antibacterial and Fungicidal Mechanism of Action

The antimicrobial activity of chlorophenols generally involves a multi-target approach rather than a single mode of action. Key mechanisms include:

-

Disruption of Cell Membrane Integrity: Chlorophenols can partition into the lipid bilayer of microbial cell membranes, increasing their permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, and ultimately cell death.

-

Inhibition of Cellular Respiration: These compounds can uncouple oxidative phosphorylation, disrupting the electron transport chain and inhibiting ATP synthesis.

-

Protein Denaturation: At higher concentrations, chlorophenols can denature essential cellular proteins, including enzymes, leading to a loss of function.

Cytotoxicity and Apoptosis Induction

In eukaryotic cells, 4-chlorophenol has been shown to induce cytotoxicity. Studies on L929 fibroblast cells have demonstrated that 4-chlorophenol can induce apoptosis in a concentration- and time-dependent manner.[8] This suggests that at a molecular level, it can trigger programmed cell death pathways. The induction of apoptosis is a key area of investigation for understanding the toxicological profile of this class of compounds.

Below is a conceptual diagram illustrating the proposed cytotoxic mechanism of 4-chlorophenol leading to apoptosis.

Caption: Proposed cytotoxic pathway of 4-chlorophenol.

Applications in Drug Development and Chemical Synthesis

Sodium 4-chlorophenolate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its phenolate oxygen is a potent nucleophile, making it suitable for Williamson ether synthesis and other nucleophilic substitution reactions.

Synthesis of Phenoxy Herbicides

A prominent application of sodium 4-chlorophenolate is in the synthesis of phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid). The general workflow involves the reaction of the corresponding chlorophenolate with a chloroacetate.

The following diagram illustrates the synthetic workflow for the preparation of a phenoxyacetic acid herbicide from a chlorophenol.

Caption: Synthetic workflow for phenoxy herbicides.

This reaction highlights the utility of sodium 4-chlorophenolate as a key intermediate in the production of commercially important compounds.[12]

Safety and Handling

Sodium 4-chlorophenolate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[4]

Conclusion

Sodium 4-chlorophenolate is a compound with significant industrial and research applications. Its well-defined physicochemical properties and reactivity make it a valuable intermediate in organic synthesis. A thorough understanding of its biological activity and toxicological profile is crucial for its safe handling and for the assessment of its environmental impact. This technical guide provides a foundational resource for professionals working with or researching this important chemical.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Phenol, 4-chloro- [webbook.nist.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 4-chlorophenolate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of sodium 4-chlorophenolate (CAS No: 1193-00-6), an important chemical intermediate.[1][2] It is utilized as a fungicide, preservative, and antibacterial agent and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][3] This guide details a standard synthesis protocol, methods for characterization, and presents key physicochemical data.

Physicochemical Properties

Sodium 4-chlorophenolate is the sodium salt of 4-chlorophenol (B41353). A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1193-00-6 | [1][2] |

| Molecular Formula | C₆H₄ClNaO | [1][2][4][5] |

| Molecular Weight | 150.54 g/mol | [2][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 42.8 °C | [5] |

| Boiling Point | 220 °C at 760 mmHg | [4][5] |

| Density | 1.161 g/cm³ | [5] |

| Solubility | Soluble in water and alcohol solvents | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][6] |

Synthesis of Sodium 4-chlorophenolate

The most common and straightforward method for synthesizing sodium 4-chlorophenolate is through a direct acid-base reaction between 4-chlorophenol and a sodium base, typically sodium hydroxide (B78521). The phenolic proton of 4-chlorophenol is acidic and readily reacts with the strong base to form the corresponding sodium salt and water.

Reaction Scheme: 4-chlorophenol + Sodium Hydroxide → Sodium 4-chlorophenolate + Water

Caption: Synthesis workflow for sodium 4-chlorophenolate.

This protocol is based on the general principles of phenolate (B1203915) salt formation.[7]

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 50 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction: To the stirred sodium hydroxide solution, add 12.86 g (0.1 mol) of 4-chlorophenol in small portions over 15-20 minutes. The addition may be slightly exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Stirring: After the complete addition of 4-chlorophenol, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the sodium salt.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with a small amount of ice-cold diethyl ether or another suitable non-polar solvent to remove any unreacted 4-chlorophenol.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere.[1][6]

Characterization of Sodium 4-chlorophenolate

To confirm the identity, purity, and stability of the synthesized product, a suite of analytical techniques should be employed.

Caption: Logical workflow for the characterization of the final product.

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | Due to the molecule's symmetry, two distinct signals in the aromatic region (approx. 6.5-7.5 ppm) are expected. Each signal would appear as a doublet, integrating to 2 protons each, representing the protons ortho and meta to the phenolate group. |

| ¹³C NMR (in D₂O)[1] | Four signals are expected in the ¹³C NMR spectrum: one for the carbon bearing the phenolate oxygen (C-O), one for the carbon bearing the chlorine (C-Cl), and two for the aromatic C-H carbons. The C-O signal would be the most downfield. |

| IR Spectroscopy (KBr disc)[1] | Key absorption bands would include: C-O stretching (around 1250-1300 cm⁻¹), aromatic C=C stretching (multiple bands in the 1450-1600 cm⁻¹ region), C-H aromatic stretching (>3000 cm⁻¹), and a characteristic C-Cl stretching band (around 1000-1100 cm⁻¹). |

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the synthesized sodium 4-chlorophenolate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the dry product with ~100-200 mg of dry KBr powder.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Thermal Analysis (TGA/DSC):

-

DSC: Place 2-5 mg of the sample into an aluminum DSC pan and seal it. Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to determine the melting point and other phase transitions.[8][9]

-

TGA: Place 5-10 mg of the sample into a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. Record the change in mass as a function of temperature to assess thermal stability and decomposition patterns.[8][9]

-

Safety and Handling

Sodium 4-chlorophenolate is considered toxic and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. GSRS [precision.fda.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. achmem.com [achmem.com]

- 7. 4-Chlorophenol(106-48-9) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

"sodium;4-chlorophenolate" hygroscopicity and stability studies

An In-depth Technical Guide on the Hygroscopicity and Stability of Sodium;4-chlorophenolate

Physicochemical Properties

This compound is the sodium salt of 4-chlorophenol (B41353). A summary of its key physicochemical properties is presented below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C6H4ClNaO | PubChem[1] |

| Molecular Weight | 150.54 g/mol | PubChem[1] |

| CAS Number | 1193-00-6 | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Melting Point | 42.8°C | Alfa Chemistry[2] |

| Boiling Point | 220°C at 760 mmHg | Alfa Chemistry[2] |

| Flash Point | 80.1°C | NINGBO INNO PHARMCHEM CO.,LTD.[3] |

| Density | 1.161 g/cm³ | Alfa Chemistry[2] |

| Appearance | Solid (form not specified) | General |

| Solubility | Water solubility information not specified | |

| Storage | Inert atmosphere, Room Temperature | Guidechem[4], Achmem[5] |

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. The interaction of water with a solid can impact its physical and chemical stability.[6]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

A common method to evaluate hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[7]

Objective: To determine the moisture sorption and desorption characteristics of this compound as a function of relative humidity (RH) at a constant temperature.

Apparatus: A DVS analyzer (e.g., TA Instruments Discovery SA).

Methodology:

-

Sample Preparation: A precisely weighed amount of the sample (typically 5-10 mg) is placed in the DVS instrument sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (defined as a weight change of less than a specified amount over a set time, e.g., <0.002% in 5 minutes).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the weight change is monitored at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the RH. This generates a sorption-desorption isotherm.

Data Presentation: Hygroscopicity Classification

The hygroscopicity of the material can be classified based on the percentage of moisture uptake at a specific relative humidity and temperature. The European Pharmacopoeia provides a common classification system.

| Classification | % Weight Gain (at 25°C and 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Visualization: Hygroscopicity Testing Workflow

Caption: Workflow for Hygroscopicity Assessment using DVS.

Stability Studies

Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.[8][9]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL). Also, retain a solid sample for solid-state stress testing.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N NaOH before analysis.[8]

-

Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.[8]

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for a specified time.[8]

-

Thermal Degradation (Solid State): Store the solid sample at an elevated temperature (e.g., 70°C) for a specified period.[8]

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[8]

-

-

Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of any major degradation products formed under each stress condition.

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Stability Study.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the provided search results, the biodegradation of the related compound, 4-chlorophenol, can offer insights into potential chemical transformations. Bacterial degradation of 4-chlorophenol can proceed through pathways involving the formation of chlorocatechols, which are then further metabolized.[10]

Visualization: Hypothetical Degradation Pathway

Caption: Hypothetical Degradation Pathway for Sodium 4-chlorophenolate.

References

- 1. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. achmem.com [achmem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 4-chlorophenol (B41353) and the characteristics of its corresponding sodium salt, sodium 4-chlorophenoxide. The document details the compound's physicochemical properties, the principles governing its acidity, experimental protocols for pKa determination, and the formation and utility of its salt.

Physicochemical Properties of 4-Chlorophenol

4-Chlorophenol is a chlorinated aromatic organic compound that serves as a valuable intermediate in the synthesis of dyes, drugs, and pesticides.[1][2] Its chemical behavior, particularly its acidity, is crucial for its application in various synthetic pathways and for understanding its environmental and toxicological profiles. The key physicochemical properties are summarized below.

Table 1: Physicochemical Data for 4-Chlorophenol

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅ClO | [3] |

| Molecular Weight | 128.56 g/mol | [3][4] |

| pKa (at 25 °C) | 9.41 | [5] |

| Melting Point | 42-45 °C | [3][4] |

| Boiling Point | 220 °C | [1][3] |

| Water Solubility | 2.7 g/100 mL (at 20 °C) | [3][6] |

| Appearance | White to pale yellow crystalline solid | [3][6] |

| Density | 1.306 g/mL (at 25 °C) | [3][4] |

Acidity and pKa of 4-Chlorophenol

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log₁₀Ka). A lower pKa value indicates a stronger acid. The acidity of 4-chlorophenol is significantly influenced by the electronic effects of the chlorine substituent on the aromatic ring.

The dissociation of 4-chlorophenol in water establishes an equilibrium between the undissociated phenol (B47542) and its conjugate base, the 4-chlorophenoxide ion. The stability of this phenoxide ion is the primary determinant of the compound's acidity. The chlorine atom, located at the para-position, exerts two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond network. This effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby increasing the acidity compared to unsubstituted phenol (pKa ≈ 10).

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which would destabilize the negative charge on the phenoxide oxygen.

For halogens, the inductive effect is generally stronger than the resonance effect. Consequently, the net effect of the chlorine atom is electron-withdrawing, which stabilizes the 4-chlorophenoxide ion and makes 4-chlorophenol a stronger acid than phenol. The pKa of 4-chlorophenol is approximately 9.41.[5]

References

- 1. 4-Chlorophenol | 106-48-9 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Chlorophenol CAS#: 106-48-9 [m.chemicalbook.com]

- 4. 4-氯苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 4-Chlorophenoxy Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of sodium;4-chlorophenolate as a key nucleophile in this reaction to generate a variety of 4-chlorophenoxy ethers. These compounds are significant intermediates in the synthesis of agrochemicals and have shown potential in the development of novel pharmaceutical agents. The presence of the chloro- and ether moieties provides a scaffold for further functionalization, making it a valuable tool in medicinal chemistry and drug discovery.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide or other suitable leaving group from an alkylating agent. The choice of solvent, temperature, and nature of the alkylating agent are critical parameters that influence the reaction's efficiency and yield.

Applications in Agrochemicals and Drug Development

Ethers derived from 4-chlorophenol (B41353) have well-established applications in the agrochemical industry. The most prominent example is the synthesis of 4-chlorophenoxyacetic acid (4-CPA) , a synthetic auxin used as a plant growth regulator and herbicide.[1][2][3]

In the realm of drug development, the 4-chlorophenoxy motif is a constituent of various biologically active molecules. For instance, 4-chlorophenoxyacetic acid is a precursor in the synthesis of Fipexide , a nootropic agent.[2] Furthermore, the broader class of N-(4-chlorophenyl)amine derivatives, which can be synthesized from 4-chlorophenyl ethers, exhibits a range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[4] The 4-chlorophenyl ether scaffold is also present in selective inhibitors of voltage-gated sodium channels (NaV1.7), which are targets for pain therapeutics.[5]

Quantitative Data Summary

The following table summarizes quantitative data for the Williamson ether synthesis using 4-chlorophenol or its sodium salt with various alkylating agents. The data has been compiled from literature sources to provide a comparative overview of reaction conditions and yields.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroacetic Acid | NaOH | Water | 100 (Boiling Water Bath) | 0.5 | High (not specified) | [6] |

| Benzyl (B1604629) Chloride | KOH | Absolute Ethanol | Reflux | Not specified | Not specified | [7] |

| Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux | Not specified | ~78 (for acetaminophen) | [8] |

| Propyl Bromide | NaH | Not specified | Not specified | Not specified | Not specified | [9] |

Note: Specific yield data for some reactions with 4-chlorophenol were not available in the searched literature. The yield for the reaction with ethyl iodide is inferred from a similar reaction with acetaminophen.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenoxyacetic Acid

This protocol is adapted from a literature procedure for the preparation of the synthetic plant hormone, 4-chlorophenoxyacetic acid.[6]

Materials:

-

This compound (can be prepared in situ from 4-chlorophenol and NaOH)

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), 6 M

-

Water

Procedure:

-

Prepare a solution of sodium 4-chlorophenolate by dissolving 4-chlorophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add chloroacetic acid.

-

Heat the reaction mixture in a boiling water bath for at least 30 minutes.

-

After cooling, acidify the reaction mixture with 6 M HCl to precipitate the product.

-

Collect the 4-chlorophenoxyacetic acid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Protocol 2: General Procedure for the Synthesis of Alkyl 4-Chlorophenyl Ethers

This generalized protocol is based on typical Williamson ether synthesis conditions.

Materials:

-

4-Chlorophenol

-

A suitable base (e.g., NaOH, KOH, K₂CO₃, NaH)

-

An appropriate alkylating agent (e.g., ethyl iodide, benzyl bromide, propyl bromide)

-

A suitable solvent (e.g., ethanol, acetone, DMF, THF)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenol in the chosen solvent.

-

Add the base portion-wise to the solution to form the sodium 4-chlorophenolate in situ.

-

To this mixture, add the alkylating agent.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with a dilute base solution to remove any unreacted 4-chlorophenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Visualizations

References

- 1. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 2. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. icho2009.co.uk [icho2009.co.uk]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for Ullmann Condensation Reaction Using Sodium 4-Chlorophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone of cross-coupling chemistry, facilitates the formation of carbon-heteroatom bonds, most notably the synthesis of diaryl ethers.[1] This reaction, first reported by Fritz Ullmann in the early 20th century, traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenoxide.[2] The resulting diaryl ether linkage is a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and natural products, underscoring the enduring importance of the Ullmann reaction in organic synthesis and drug development.[3]

Modern iterations of the Ullmann condensation have introduced significant improvements over the classical conditions, which often required harsh reaction temperatures and stoichiometric amounts of copper.[4] The implementation of various ligands, advanced catalytic systems, and a broader range of solvents has enabled milder reaction conditions, expanded substrate scope, and improved yields.[5]

This document provides detailed application notes and a generalized protocol for the Ullmann condensation reaction focusing on the use of sodium 4-chlorophenolate as the nucleophile for the synthesis of substituted diaryl ethers.

Reaction Principle

The Ullmann condensation for diaryl ether synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves a copper(I) species as the active catalyst.[6] The catalytic cycle is generally understood to involve the formation of a copper(I) phenoxide intermediate, which then undergoes reaction with an aryl halide. While several mechanisms have been proposed, including oxidative addition-reductive elimination pathways, a σ-bond metathesis or a radical-based pathway may also be operative depending on the specific reaction conditions.[6]